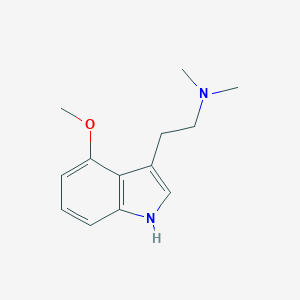

4-methoxy DMT

Vue d'ensemble

Description

Il est structurellement apparenté à d'autres tryptamines psychédéliques et possède une certaine activité centrale lors de tests sur des animaux, similaire à celle de médicaments psychédéliques apparentés, bien qu'avec une puissance significativement inférieure à celle de la 5-méthoxy-N,N-diméthyltryptamine ou de la 4-hydroxy-N,N-diméthyltryptamine (psilocine) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 4-méthoxy-N,N-diméthyltryptamine implique généralement les étapes suivantes :

Matière de départ : La synthèse commence avec le 4-méthoxyindole.

Alkylation : L'indole est alkylé en utilisant un agent alkylant approprié tel que la diméthylamine.

Réduction : L'intermédiaire résultant est ensuite réduit pour donner de la 4-méthoxy-N,N-diméthyltryptamine.

Méthodes de production industrielle : Les méthodes de production industrielle de la 4-méthoxy-N,N-diméthyltryptamine ne sont pas bien documentées en raison de sa classification en tant que substance contrôlée dans de nombreux pays. L'approche générale impliquerait une synthèse à grande échelle utilisant les mêmes étapes que celles décrites ci-dessus, avec une optimisation du rendement et de la pureté.

Analyse Des Réactions Chimiques

Optimization of Reaction Conditions

Critical parameters for methoxy-DMT synthesis include temperature, solvent, and acid concentration.

Reductive Methylation Challenges

Alternative routes, such as reductive methylation of tryptamine, face hurdles:

-

Byproduct formation : Sodium cyanoborohydride generates cyanated tryptamines and β-carbolines .

-

Quaternization risk : Excess methyl iodide leads to quaternary ammonium salts requiring dequaternization .

Example issue:

In LAH reductions for 5-MeO-DMT synthesis, incomplete conversion leaves β-hydroxy intermediates (e.g., 11 ), which dimerize under acidic conditions (Scheme 2) .

Purification and Stability

Methoxy-DMT derivatives require careful work-up:

-

Continuous extraction : 2-MeTHF efficiently isolates freebase alkaloids from aqueous phases with ≥94% yield .

-

Oxidation sensitivity : Prolonged exposure to H₂O₂ converts tertiary amines to N-oxides (e.g., 21 ) .

Analytical Characterization

1H NMR data for 5-MeO-DMT succinate :

-

δ 10.66 (s, indole NH)

-

δ 3.76 (s, OCH₃)

-

δ 2.42 (s, N(CH₃)₂)

Thermal analysis : Melting onset at 140°C (TG/DTA) .

Comparative Reactivity

Methoxy positioning (4- vs. 5-) influences reaction pathways:

-

Electron density : 4-methoxy groups reduce indole nucleophilicity, complicating electrophilic substitutions.

-

Steric effects : Para-substitution may hinder cyclization kinetics compared to 5-substituted analogues.

Applications De Recherche Scientifique

4-Methoxy-N,N-dimethyltryptamine has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of tryptamines.

Biology: Research into its effects on serotonin receptors and its potential as a model compound for studying psychedelic substances.

Mécanisme D'action

The mechanism of action of 4-methoxy-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A and 5-HT1A receptors, which are implicated in the regulation of mood, perception, and cognition . The binding of 4-methoxy-N,N-dimethyltryptamine to these receptors leads to altered neurotransmitter release and changes in neural activity, contributing to its psychoactive effects.

Comparaison Avec Des Composés Similaires

5-Methoxy-N,N-Dimethyltryptamine: More potent than 4-methoxy-N,N-dimethyltryptamine and has similar psychoactive effects.

4-Hydroxy-N,N-Dimethyltryptamine (Psilocin): Another related compound with higher potency and similar effects.

N,N-Dimethyltryptamine (DMT): Known for its powerful hallucinogenic effects and rapid onset.

Uniqueness: 4-Methoxy-N,N-dimethyltryptamine is unique in its lower potency compared to other tryptamines, making it a valuable compound for studying the structure-activity relationships of psychedelic substances .

Activité Biologique

4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine family. It is structurally related to other psychedelics such as N,N-dimethyltryptamine (DMT) and 5-methoxy-DMT (5-MeO-DMT). Recent research has begun to explore its biological activity, particularly its effects on mental health and potential therapeutic applications.

4-MeO-DMT's chemical structure includes a methoxy group at the 4-position of the indole ring, which may influence its pharmacological properties. Like other psychedelics, it is believed to primarily act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor is implicated in mood regulation and perception alterations.

Table 1: Comparison of Tryptamines

| Compound | 5-HT2A Affinity (nM) | Selectivity (5-HT2A vs. Other Receptors) | Duration of Effects |

|---|---|---|---|

| 4-MeO-DMT | TBD | TBD | TBD |

| DMT | ~30 | Moderate | 15-60 min |

| 5-MeO-DMT | 1.9-3 | 300-1000 fold higher than 5-HT2A | 30-90 min |

Mental Health Outcomes

Emerging studies suggest that 4-MeO-DMT may have significant effects on mental health, particularly in reducing symptoms of depression and anxiety. A recent placebo-controlled study indicated that administration of DMT, which shares structural similarities with 4-MeO-DMT, was associated with reductions in depression severity and trait anxiety among participants.

- Case Study Insights : In a longitudinal study involving participants with treatment-resistant depression, significant improvements in mood were observed following DMT administration, which may parallel the expected outcomes for 4-MeO-DMT due to their similar mechanisms.

- Neuroplasticity : Research indicates that psychedelics like 4-MeO-DMT may promote neuroplasticity, potentially reversing stress-induced changes in brain regions such as the hippocampus and prefrontal cortex (PFC). This effect is crucial for developing therapeutic strategies for mood disorders.

- Animal Studies : Animal models have shown that compounds like 5-MeO-DMT can reverse cocaine addiction-related changes in brain chemistry, suggesting that similar mechanisms might be applicable to 4-MeO-DMT.

Safety and Tolerability

Preliminary data indicate that 4-MeO-DMT has a favorable safety profile when administered in controlled settings. No serious adverse events (SAEs) have been documented in studies involving other related compounds, suggesting a potentially low risk when used appropriately.

Propriétés

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11/h4-6,9,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYHBTWTJDAYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475892 | |

| Record name | N,N-Dimethyl-4-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3965-97-7 | |

| Record name | N,N-Dimethyl-4-methoxytryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3965-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methylpsilocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003965977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-METHYLPSILOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4NBI2F334 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.